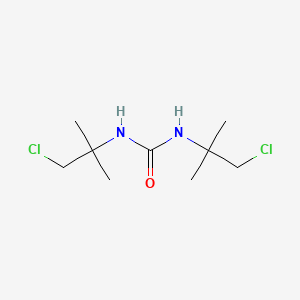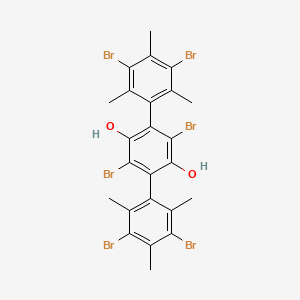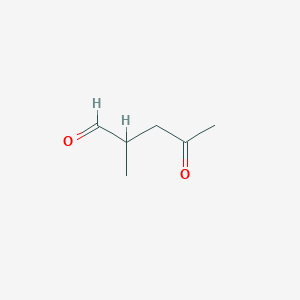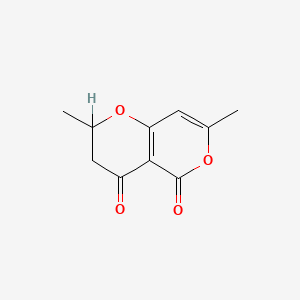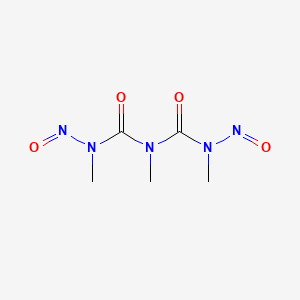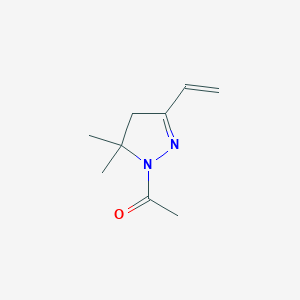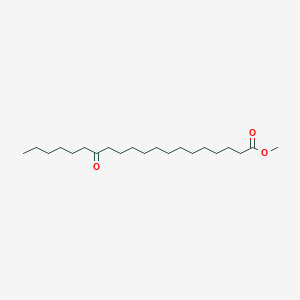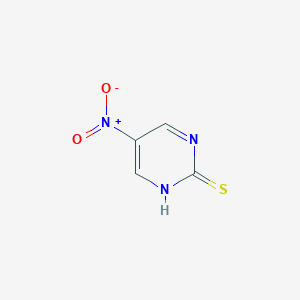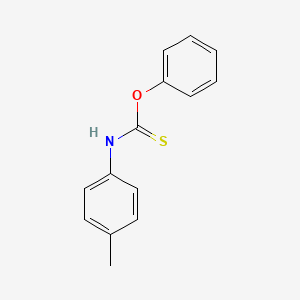
O-phenyl N-(4-methylphenyl)carbamothioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
O-phenyl N-(4-methylphenyl)carbamothioate: is an organic compound with the molecular formula C14H13NOS. It is a member of the carbamothioate family, characterized by the presence of a thiocarbamate functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of O-phenyl N-(4-methylphenyl)carbamothioate typically involves the reaction of phenol with 4-methylphenyl isothiocyanate. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the thiocarbamate linkage. The reaction can be represented as follows:
Phenol+4-methylphenyl isothiocyanate→O-phenyl N-(4-methylphenyl)carbamothioate
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. Common solvents used in the industrial synthesis include dichloromethane and toluene, which help in dissolving the reactants and facilitating the reaction .
Chemical Reactions Analysis
Types of Reactions
O-phenyl N-(4-methylphenyl)carbamothioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiocarbamate group to a thiol or amine.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and amines.
Substitution: Brominated or nitrated derivatives of the phenyl group.
Scientific Research Applications
O-phenyl N-(4-methylphenyl)carbamothioate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemicals.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the manufacture of specialty chemicals and as a stabilizer in certain formulations.
Mechanism of Action
The mechanism of action of O-phenyl N-(4-methylphenyl)carbamothioate involves its interaction with specific molecular targets. The thiocarbamate group can form covalent bonds with nucleophilic sites on enzymes or other proteins, leading to inhibition of their activity. This interaction can disrupt key biochemical pathways, resulting in the compound’s observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- O-phenyl N-(dimethylcarbamothioyl)-N-(4-methylphenyl)carbamothioate
- Carbamothioic acid, (4-methylphenyl)-, O-phenyl ester
Uniqueness
O-phenyl N-(4-methylphenyl)carbamothioate is unique due to its specific substitution pattern on the phenyl ring and the presence of the thiocarbamate group. This structural uniqueness imparts distinct chemical reactivity and biological activity compared to other similar compounds .
Properties
CAS No. |
22517-50-6 |
|---|---|
Molecular Formula |
C14H13NOS |
Molecular Weight |
243.33 g/mol |
IUPAC Name |
O-phenyl N-(4-methylphenyl)carbamothioate |
InChI |
InChI=1S/C14H13NOS/c1-11-7-9-12(10-8-11)15-14(17)16-13-5-3-2-4-6-13/h2-10H,1H3,(H,15,17) |
InChI Key |
ZINUZVGHWGJAAV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=S)OC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


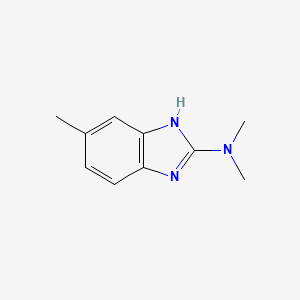
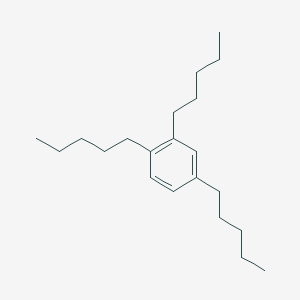
![2-[[Bis(2-chloroethyl)amino-ethoxyphosphoryl]-(2-hydroxyethyl)amino]ethanol](/img/structure/B14717544.png)
